

# Application of SR 142948 in Behavioral Pharmacology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SR 142948 |           |
| Cat. No.:            | B1663775  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SR 142948** is a potent, selective, and orally active non-peptide antagonist of the neurotensin receptors (NTRs), particularly the neurotensin receptor subtype 1 (NTS1).[1][2][3] Its ability to cross the blood-brain barrier and its high binding affinity make it a valuable tool for investigating the role of the neurotensin system in various central nervous system functions and disorders. [2] In behavioral pharmacology, **SR 142948** is utilized to probe the involvement of neurotensin signaling in anxiety, depression, psychosis, and substance abuse. This document provides detailed application notes and protocols for the use of **SR 142948** in relevant behavioral research models.

## **Mechanism of Action**

Neurotensin, a 13-amino acid neuropeptide, exerts its effects by binding to G protein-coupled receptors. The high-affinity NTS1 receptor is coupled to a Gq protein.[4] Activation of NTS1 by neurotensin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling cascade modulates neuronal excitability and



neurotransmitter release. **SR 142948** acts as a competitive antagonist at the NTS1 receptor, blocking the binding of neurotensin and thereby inhibiting its downstream signaling effects.[2]

**Data Presentation** 

In Vitro Activity of SR 142948

| Assay Type               | Cell Line/Tissue                                                                              | Parameter | Value          | Reference |
|--------------------------|-----------------------------------------------------------------------------------------------|-----------|----------------|-----------|
| Receptor Binding         | h-NTR1-CHO<br>cells                                                                           | IC50      | 1.19 nM        | [5]       |
| Receptor Binding         | HT-29 cells                                                                                   | IC50      | 0.32 nM        | [5]       |
| Receptor Binding         | Adult rat brain                                                                               | IC50      | 3.96 nM        | [5]       |
| Receptor Binding         | Human umbilical<br>vein endothelial<br>cells ([125]]-<br>neurotensin)                         | IC50      | 0.24 ± 0.01 nM | [6]       |
| Functional<br>Antagonism | HT-29 cells<br>(Inositol<br>monophosphate<br>formation)                                       | IC50      | 3.9 nM         | [5][7]    |
| Functional<br>Antagonism | h-NTR1-CHO cells (Intracellular calcium mobilization)                                         | IC50      | -              | [5]       |
| Functional<br>Antagonism | Human umbilical<br>vein endothelial<br>cells (Cytosolic<br>free Ca <sup>2+</sup><br>increase) | IC50      | 19 ± 6 nM      | [6]       |

## In Vivo Behavioral Effects of SR 142948



| Behavioral<br>Model                                        | Species       | Administrat<br>ion Route | Effective<br>Dose Range | Observed<br>Effect                                              | Reference |
|------------------------------------------------------------|---------------|--------------------------|-------------------------|-----------------------------------------------------------------|-----------|
| NT-Induced<br>Turning<br>Behavior                          | Mouse         | p.o.                     | 0.04-0.64<br>mg/kg      | Inhibition of turning behavior                                  | [2]       |
| NT-Induced<br>Hypothermia                                  | Rat           | p.o.                     | 2 mg/kg                 | 53%<br>blockade                                                 | [5]       |
| NT-Induced<br>Hypothermia                                  | Mouse         | p.o.                     | 4 mg/kg                 | 54%<br>blockade                                                 | [5]       |
| NT-Induced<br>Analgesia                                    | Mouse/Rat     | p.o.                     | Not specified           | Blockade of analgesia                                           | [2]       |
| NT-Evoked<br>Acetylcholine<br>Release                      | Rat           | i.p.                     | 0.1 mg/kg               | Complete<br>antagonism                                          | [2]       |
| Amphetamine -Induced Hyperactivity                         | Not specified | Not specified            | Not specified           | Attenuation                                                     | [1][3]    |
| Prepulse Inhibition (restoring effects of antipsychotic s) | Rat           | Not specified            | Not specified           | Blockade of<br>haloperidol<br>and<br>quetiapine<br>effects      | [8]       |
| Sleep/Wakefu<br>Iness                                      | Mouse         | i.p.                     | 1-3 mg/kg               | Decreased<br>wakefulness,<br>increased<br>NREM and<br>REM sleep | [9]       |

## **Experimental Protocols General Considerations for In Vivo Studies**



- Vehicle: SR 142948 is soluble in a mixture of polyethylene glycol, Tween 80, and distilled water. It can also be dissolved in DMSO and diluted in saline. The final concentration of DMSO should be kept low to avoid toxicity.
- Administration: For oral administration (p.o.), gavage is a common method. For intraperitoneal (i.p.) injection, proper technique is crucial to avoid injection into organs.[2][5]
- Acclimation: Animals should be acclimated to the experimental room for at least 60 minutes before testing to reduce stress-induced variability.[10]
- Blinding: The experimenter should be blind to the treatment conditions to minimize bias.

## Protocol 1: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11][12]

#### Materials:

- Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
- Video camera and tracking software.
- SR 142948.
- · Vehicle solution.
- Experimental animals (mice or rats).

#### Procedure:

• Drug Administration: Administer **SR 142948** or vehicle to the animals via the desired route (e.g., i.p. or p.o.) 30-60 minutes before the test.



- Acclimation: Place the animal in the testing room for at least 60 minutes prior to the test to allow for habituation.[10]
- Test Initiation: Gently place the animal on the central platform of the EPM, facing one of the open arms.[11]
- Data Collection: Allow the animal to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.[11]
- Behavioral Analysis: Use video tracking software to score the following parameters:
  - Time spent in the open arms.
  - Time spent in the closed arms.
  - Number of entries into the open arms.
  - Number of entries into the closed arms.
  - o Total distance traveled.
- Data Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. The total distance traveled can be used as a measure of general locomotor activity.
- Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.

## Protocol 2: Assessment of Antidepressant-like Effects using the Forced Swim Test (FST)

The FST is a common behavioral despair model used to screen for antidepressant-like activity. The test is based on the observation that animals will eventually adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water.[13][14]

Materials:



- Cylindrical water tank (e.g., 40 cm high, 20 cm diameter).
- Water at a controlled temperature (23-25°C).
- Video camera.
- SR 142948.
- · Vehicle solution.
- Experimental animals (mice or rats).

#### Procedure:

- Drug Administration: Administer **SR 142948** or vehicle to the animals 30-60 minutes prior to the test session.
- Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes.
- Test Session:
  - Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws (approximately 15-20 cm).
  - Gently place the animal into the water.
  - Record the animal's behavior for a total of 6 minutes.
- Behavioral Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and swimming movements, with the animal making only small movements necessary to keep its head above water.
- Data Interpretation: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
- Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm environment to prevent hypothermia.



## Protocol 3: Investigation of Antipsychotic-like Potential using the Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in psychiatric disorders such as schizophrenia.[15] This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[16]

#### Materials:

- Startle response measurement system (including a startle chamber, a loudspeaker, and a sensor to detect movement).
- SR 142948.
- Vehicle solution.
- Experimental animals (rats or mice).
- (Optional) A psychostimulant to induce PPI deficits (e.g., apomorphine, amphetamine).

### Procedure:

- Drug Administration: Administer **SR 142948** or vehicle. If investigating the reversal of a deficit, the psychostimulant is typically administered after **SR 142948** and before the test.
- Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.[17]
- Test Session: The session consists of a series of trials presented in a pseudorandom order:
  - Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) is presented.
  - Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB white noise for 20 ms) is presented.



- Prepulse-pulse trials: The prepulse is presented 30-120 ms before the pulse.
- No-stimulus trials: Only background noise is present.
- Data Collection: The startle response (amplitude of the animal's movement) is recorded for each trial.
- Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
- Data Interpretation: A decrease in %PPI indicates a deficit in sensorimotor gating. An increase in %PPI by SR 142948, particularly in an animal model with induced deficits, suggests a potential antipsychotic-like effect. For instance, SR 142948 has been shown to block the PPI-restoring effects of antipsychotics like haloperidol and quetiapine in isolation-reared rats, suggesting an interaction with the neurotensin system in the mechanism of action of these drugs.[8]

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: NTS1 receptor signaling cascade and the inhibitory action of SR 142948.





Click to download full resolution via product page

Caption: General workflow for conducting behavioral experiments using SR 142948.





Click to download full resolution via product page

Caption: **SR 142948**'s potential to mitigate psychostimulant-induced behaviors.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SR 142948 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]

## Methodological & Application





- 4. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced neurotensin neurotransmission is involved in the clinically relevant behavioral effects of antipsychotic drugs: evidence from animal models of sensorimotor gating -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents -PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior PMC [pmc.ncbi.nlm.nih.gov]
- 15. ja.brc.riken.jp [ja.brc.riken.jp]
- 16. web.mousephenotype.org [web.mousephenotype.org]
- 17. The Role of Sensory Modality in Prepulse Inhibition: An Ontogenetic Study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of SR 142948 in Behavioral Pharmacology Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663775#application-of-sr-142948-in-behavioral-pharmacology-research]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com